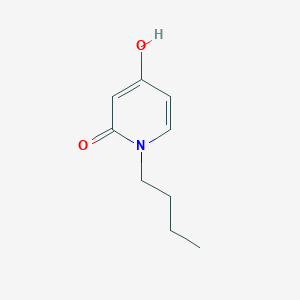

1-butyl-4-hydroxy-1H-pyridine-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-4-hydroxy-1H-pyridine-2-one is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-butyl-4-hydroxy-1H-pyridine-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation of 4-hydroxypyridin-2-one derivatives with butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key factors include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Temperature control : Higher temperatures (≥70°C) accelerate alkylation but may increase side reactions (e.g., over-alkylation).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%).

Q. How can structural characterization of this compound be reliably performed?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₅NO₂: 181.1103).

- Infrared Spectroscopy (IR) : Identify O-H (3200–3400 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C suggests thermal robustness) .

Q. How does the hydroxyl group at position 4 influence the compound’s chemical reactivity?

Methodological Answer: The 4-hydroxy group enables:

- Coordination chemistry : Acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), relevant in catalysis or metallodrug design.

- Derivatization : Acylation (e.g., with acetic anhydride) or alkylation (e.g., methyl iodide) modifies solubility and bioactivity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for targeted bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkylation or acylation reactions.

- Molecular docking : Screen derivatives against biological targets (e.g., enzymes) to prioritize synthesis. Example: Docking into bacterial enoyl-ACP reductase for antimicrobial studies .

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response standardization : Use a 72-hour MTT assay with multiple cell lines (e.g., HeLa, HEK293) to establish IC₅₀ values.

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., hydroxylated derivatives in liver microsomes) .

- Control for redox interference : Include catalase or superoxide dismutase in assays to rule out false positives from ROS generation .

Q. How can multi-step synthesis of functionalized derivatives (e.g., 1-butyl-4-acetoxy analogs) be optimized for scalability?

Methodological Answer:

- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve yield (≥85%) by enhancing mass transfer .

- Design of Experiments (DoE) : Use a 3-factor (temperature, catalyst loading, solvent ratio) Box-Behnken model to identify optimal conditions.

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of acylation progress .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers (e.g., POPC vesicles).

- Fluorescence anisotropy : Use DPH probes to assess membrane fluidity changes upon compound incorporation .

- MD simulations : Simulate free energy profiles for translocation across lipid bilayers (GROMACS software) .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically addressed?

Methodological Answer:

- Batch-to-batch impurity profiling : Compare LC-MS traces to identify byproducts (e.g., unreacted 4-hydroxypyridin-2-one).

- Paramagnetic NMR : Add shift reagents (echinenone) to resolve overlapping proton signals .

- Crystallography : Solve single-crystal X-ray structure to confirm absolute configuration and hydrogen-bonding patterns .

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-butyl-4-hydroxypyridin-2-one |

InChI |

InChI=1S/C9H13NO2/c1-2-3-5-10-6-4-8(11)7-9(10)12/h4,6-7,11H,2-3,5H2,1H3 |

InChI Key |

UCYJRKIDTPNFGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=CC1=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.